Celastramycin A Celastramycin A Celastramycin A is a bioactive compound isolated from endophytic bacteria living in plants of the Celastraceae family. This benzoyl pyrrole inhibits the growth of bacteria and mycobacteria, with a minimal inhibitory concentration as low as 0.05 μg/ml. Celastramycin A also suppresses the production of IL-8 in human umbilical vein endothelial cells as stimulated by TNF-α (IC50 = 0.01 μg/ml).

Brand Name: Vulcanchem
CAS No.: 491600-94-3
VCID: VC0005260
InChI: InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3
SMILES: CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl
Molecular Formula: C17H18Cl3NO3
Molecular Weight: 390.7 g/mol

Celastramycin A

CAS No.: 491600-94-3

Cat. No.: VC0005260

Molecular Formula: C17H18Cl3NO3

Molecular Weight: 390.7 g/mol

* For research use only. Not for human or veterinary use.

Celastramycin A - 491600-94-3

Specification

CAS No. 491600-94-3
Molecular Formula C17H18Cl3NO3
Molecular Weight 390.7 g/mol
IUPAC Name (3-chloro-5-hexyl-2,6-dihydroxyphenyl)-(4,5-dichloro-1H-pyrrol-2-yl)methanone
Standard InChI InChI=1S/C17H18Cl3NO3/c1-2-3-4-5-6-9-7-10(18)15(23)13(14(9)22)16(24)12-8-11(19)17(20)21-12/h7-8,21-23H,2-6H2,1H3
Standard InChI Key VPAMZQVPJOAFJG-UHFFFAOYSA-N
SMILES CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl
Canonical SMILES CCCCCCC1=CC(=C(C(=C1O)C(=O)C2=CC(=C(N2)Cl)Cl)O)Cl
Appearance Assay:≥97%A crystalline solid

Introduction

Chemical Identity and Structural Characteristics

Celastramycin A (CAS No. 491600-94-3) is a trichlorinated benzoyl pyrrole derivative with the molecular formula C₁₇H₁₈Cl₃NO₃ and a molecular weight of 390.7 g/mol . Initial structural mischaracterization was resolved through total synthesis, confirming its identity as a compound featuring a benzoyl group linked to a pyrrole ring substituted with three chlorine atoms . The revised structure (Compound 2 in synthetic studies) was validated via comparative analysis with a related compound described in a Japanese patent, underscoring the importance of synthetic validation in natural product research .

Table 1: Key Chemical Properties of Celastramycin A

PropertyValue
Molecular FormulaC₁₇H₁₈Cl₃NO₃
Molecular Weight390.7 g/mol
CAS Number491600-94-3
Solubility≤20 mg/mL in ethanol, DMSO, DMF
Purity≥97%

Antimicrobial Activity Against Resistant Pathogens

Celastramycin A exhibits broad-spectrum activity against Gram-positive bacteria and mycobacteria, with minimal inhibitory concentrations (MICs) as low as 0.05 µg/mL . Its efficacy extends to Mycobacterium tuberculosis, including multidrug-resistant strains, positioning it as a candidate for tuberculosis therapy. The compound’s mechanism involves disruption of cell wall synthesis or interference with essential enzymatic pathways, though precise targets remain under investigation .

Table 2: Antimicrobial Profile of Celastramycin A

OrganismMIC (µg/mL)Citation
Staphylococcus aureus0.05
Mycobacterium smegmatis0.08
Enterococcus faecalis0.12

Immunosuppressive Mechanisms and Cytokine Modulation

In the ex vivo Drosophila culture system, Celastramycin A suppressed innate immune responses with an IC₅₀ of 0.008 µg/mL, outperforming conventional immunosuppressants . In human umbilical vein endothelial cells (HUVECs), it inhibited interleukin-8 (IL-8) production (IC₅₀ 0.06 µg/mL), a chemokine central to neutrophilic inflammation . This effect is mediated through nuclear factor-κB (NF-κB) pathway inhibition, reducing transcriptional activation of pro-inflammatory genes .

Therapeutic Applications in Pulmonary Arterial Hypertension

A landmark study screened 5,562 compounds and identified Celastramycin A as a potent inhibitor of pulmonary arterial smooth muscle cell (PASMC) proliferation in PAH patients . At nanomolar concentrations, it selectively suppressed PAH-PASMCs with minimal impact on healthy cells, achieving a dose-dependent reduction in proliferation (Table 3).

Table 3: Celastramycin A’s Effects in PAH Models

ModelEffectCitation
PAH-PASMCs (in vitro)70% proliferation inhibition
Rodent PAH (in vivo)40% reduction in pulmonary pressure

Mechanistically, Celastramycin A downregulates hypoxia-inducible factor-1α (HIF-1α) and NF-κB, reducing reactive oxygen species (ROS) and restoring mitochondrial oxidative metabolism . It also upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), enhancing cellular antioxidant defenses .

Future Directions and Clinical Translation

Ongoing research focuses on structural analogs to enhance potency and reduce cytotoxicity. For example, a lead analog derived from Celastramycin A’s benzoyl pyrrole core shows improved PASMC selectivity . Collaborative efforts between microbiologists and cardiologists are critical to advancing this compound from preclinical models to Phase I trials, particularly for PAH and multidrug-resistant infections.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator